molecular formula C10H11N3O3 B12512420 Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12512420
M. Wt: 221.21 g/mol
InChI Key: DGFMEUPUCWHADE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl acetoacetate under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) has been explored to provide a more environmentally benign and scalable method . This approach offers advantages such as higher yields, simpler work-up procedures, and reduced use of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products

    Oxidation: Formation of 7-oxo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate.

    Reduction: Formation of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit kinases or other proteins involved in signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-9(14)13-8(11-7)4-6(2)12-13/h4-5,12H,3H2,1-2H3

InChI Key

DGFMEUPUCWHADE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C

Origin of Product

United States

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